N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide is a complex organic compound notable for its unique structural configuration and potential therapeutic applications. This compound is classified under the category of quinoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of this compound includes a quinoline moiety linked to a triazaspirodecane framework, which contributes to its pharmacological potential.
The compound has been documented in various chemical databases and research articles, highlighting its significance in medicinal chemistry. It is primarily classified as an amide due to the presence of the carboxamide functional group. The compound's unique features stem from the combination of the quinoline and triazaspirodecane structures, making it an interesting subject for further study in drug development.
The synthesis of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide involves several intricate steps that typically include the formation of the triazaspirodecane core followed by the introduction of the quinoline moiety.
The molecular structure of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide can be represented as follows:
This indicates a molecular weight of approximately 378.43 g/mol.
The compound can participate in various chemical reactions typical for amides and quinolines. Notable reactions include:
Each reaction requires careful control of conditions such as temperature, pH, and concentration to ensure optimal yields and selectivity.
The mechanism of action for N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide is primarily linked to its interaction with specific biological targets. Research indicates that this compound may inhibit enzymes like Phospholipase D2 (PLD2), which plays a role in various cellular processes including cell signaling and proliferation.
Studies involving cell lines have demonstrated that compounds similar to this one exhibit significant anti-proliferative effects, suggesting potential applications in cancer therapy.
N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting diseases such as cancer and inflammatory disorders.
N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide (IUPAC name) features a hybrid architecture combining a spirocyclic piperidine system with a quinoline pharmacophore. The molecular formula is C₂₅H₂₇N₅O₂ (free base), with a monoisotopic mass of 429.51 g/mol [1] [6]. The hydrochloride salt form modifies this to C₂₅H₂₇ClN₅O₂ (molecular weight: 464.98 g/mol) [4] [8].
The spirocyclic core (1,3,8-triazaspiro[4.5]decan-4-one) contains a piperidine ring spiro-fused to a pyrrolidinone scaffold at the C4 position. This creates a rigid three-dimensional structure with the phenyl group attached to N1, conferring steric bulk. The quinoline-3-carboxamide moiety links to the spiro system via a flexible ethyl tether (-CH₂-CH₂-) bonded to N8 of the triaza ring [1] [6]. The quinoline nitrogen and carboxamide carbonyl enable hydrogen bonding and π-stacking interactions critical to biological activity.
Table 1: Key Structural Components
Region | Structural Features | Functional Roles |
---|---|---|
Spirocyclic Core (1,3,8-Triazaspiro[4.5]decan-4-one) | • Spiro junction at C4• Phenyl group at N1• Carbonyl at C4 position | • 3D conformational restraint• Steric bulk• H-bond acceptor (C=O) |
Ethyl Tether | -CH₂-CH₂- linker between N8 and carboxamide nitrogen | • Flexibility for binding pocket accommodation |
Quinoline-3-carboxamide | • Planar heteroaromatic system• Carboxamide (-C(O)NH-) group | • π-π stacking interactions• H-bond donor/acceptor (NH/C=O) |
Computational studies reveal that protonation of the piperidine nitrogen (N8) under physiological conditions generates a cationic center, enhancing electrostatic complementarity with the anionic phosphatidylinositol 4,5-bisphosphate (PIP₂) binding site of phospholipase D2 (PLD2) [5]. Density functional theory (DFT) calculations indicate:
Table 2: Calculated Electronic Parameters
Site | Charge Distribution | pKₐ Prediction | Role in PLD2 Inhibition |
---|---|---|---|
Piperidine N (N8) | +0.52 e (protonated) | 8.9 • Electrostatic anchoring to Asp residues | |
Quinoline N1 | -0.38 e | 3.2 • Weak H-bond acceptance | |
Carboxamide carbonyl | -0.45 e | - • Strong H-bond acceptance | |
Carboxamide NH | +0.31 e | 14.2 • H-bond donation to backbone C=O |
While single-crystal X-ray data for this specific compound is absent in the literature, crystallographic studies of structurally analogous 4-hydroxyquinoline-3-carboxamides reveal key insights [9]. These compounds exhibit:
For this compound, IR spectroscopy (KBr pellet) indicates similar H-bonding patterns: a broad absorption at ~3320 cm⁻¹ (N-H stretch) and a shifted carbonyl stretch at 1655 cm⁻¹ (vs. 1680 cm⁻¹ in non-H-bonded analogs) [9].
VU0285655-1 (synonym: BML-280) is a selective PLD2 inhibitor (IC₅₀ = 0.6–1.2 µM) with >100-fold selectivity over PLD1 [5] [6]. Its structural advantages over first-generation inhibitors include:
Table 3: Comparison with Key PLD Inhibitors
Inhibitor | Chemical Class | PLD2 IC₅₀ (µM) | Selectivity (vs. PLD1) | Key Structural Features |
---|---|---|---|---|
VU0285655-1 (BML-280) | Quinoline-spiroamide | 0.6–1.2 | >100-fold • Rigid spirocyclic core• Extended quinoline H-bond acceptor | |
VU0155056 | Naphthamide-piperidine | 0.21 | 20-fold • Flexible naphthalene linker• Basic terminal amine | |
Halopemide (HLP) | Benzamide-piperidine | 0.7 | None • Halogenated benzimidazole• Non-rigid backbone | |
FIPI | Indole-carboxamide | 0.25 | 10-fold • Fluoroindole motif• Linear alkyl chain |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0